molecular formula C12H11Cl2N5O B11045841 1-(2,3-Dichlorophenyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1-(2,3-Dichlorophenyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11045841
M. Wt: 312.15 g/mol
InChI Key: FOINUYVEUYZMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dichlorophenyl)-N’-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine is a synthetic organic compound that belongs to the class of guanidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-N’-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and 4-methyl-6-oxo-1,6-dihydropyrimidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, temperature, and catalysts to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-(2,3-dichlorophenyl)-N’-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-N’-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-N’-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dichlorophenyl)guanidine: Lacks the pyrimidinyl group, resulting in different chemical properties and applications.

    N’-(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine:

Uniqueness

N-(2,3-dichlorophenyl)-N’-(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine is unique due to the presence of both dichlorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11Cl2N5O

Molecular Weight

312.15 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C12H11Cl2N5O/c1-6-5-9(20)18-12(16-6)19-11(15)17-8-4-2-3-7(13)10(8)14/h2-5H,1H3,(H4,15,16,17,18,19,20)

InChI Key

FOINUYVEUYZMIT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(/N)\NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.